5-Deoxyribose 1-phosphate

Description

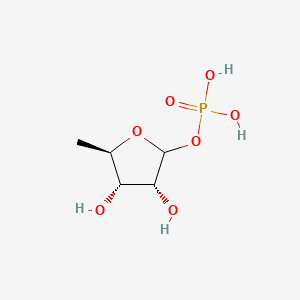

Structure

2D Structure

3D Structure

Properties

CAS No. |

86708-78-3 |

|---|---|

Molecular Formula |

C5H11O7P |

Molecular Weight |

214.11 g/mol |

IUPAC Name |

[(3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O7P/c1-2-3(6)4(7)5(11-2)12-13(8,9)10/h2-7H,1H3,(H2,8,9,10)/t2-,3-,4-,5?/m1/s1 |

InChI Key |

XXQFKXPJJNBLSU-SOOFDHNKSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O |

Canonical SMILES |

CC1C(C(C(O1)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 5 Deoxyribose 1 Phosphate

Phosphorolytic Cleavage of 5'-Deoxyadenosine (B1664650) (5dAdo)

The formation of 5-deoxyribose 1-phosphate can occur via the cleavage of the N-glycosidic bond in 5'-deoxyadenosine (5dAdo), a byproduct of radical S-adenosylmethionine (SAM) enzyme reactions. karger.combiorxiv.orgnih.gov This process is catalyzed by specific phosphorylase enzymes.

In the unicellular cyanobacterium Synechococcus elongatus PCC 7942, an unusual 5dAdo salvage pathway has been identified. karger.com Central to this pathway is the enzyme Synpcc7942_0923, a promiscuous 5'-methylthioadenosine/5'-deoxyadenosine (MTA/5dAdo) phosphorylase. karger.comresearchgate.net This enzyme catalyzes the phosphorolytic cleavage of 5dAdo, directly yielding this compound (5dR-1P) and adenine (B156593). karger.combiorxiv.orgbiorxiv.org This reaction is a key step in a pathway that can lead to the excretion of 5-deoxyribose and 7-deoxysedoheptulose under specific conditions. karger.com The gene Synpcc7942_0923 is annotated as an MTA phosphorylase, and its role in processing 5dAdo has been confirmed through the generation of insertion mutants which were unable to produce 5-deoxyribose. biorxiv.orgbiorxiv.org

More broadly, purine (B94841) nucleoside phosphorylases (PNPs) are a class of enzymes that catalyze the reversible phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides. researchgate.netuniprot.org This reaction yields a purine base and the corresponding pentose-1-phosphate. researchgate.netuniprot.org PNPs can act on a variety of purine nucleosides, and their mechanism involves the cleavage of the C-N glycosidic bond by an inorganic phosphate (B84403) ion. researchgate.netacs.org This process is distinct from hydrolysis and is a key reaction in the purine salvage pathway. researchgate.netacs.org The involvement of PNP in cleaving the N-glycosidic bond of modified nucleosides, including 5'-deoxyadenosine and its analogs, to form this compound derivatives is a critical step in their metabolism. wikipedia.orgnih.gov

Phosphorylation of 5-Deoxyribose (5dR)

An alternative pathway for the synthesis of this compound involves the direct phosphorylation of 5-deoxyribose (5dR). This reaction is a key part of a salvage pathway for 5-deoxyribose, which is a toxic byproduct of radical SAM enzymes. nih.gov

A specific salvage pathway for 5-deoxyribose has been defined in bacteria, such as Bacillus thuringiensis. nih.gov This pathway is initiated by the enzyme 5-deoxyribose kinase (DrdK), which catalyzes the phosphorylation of 5-deoxyribose. biorxiv.orgnih.govuniprot.org The product of this reaction is 5-deoxy-alpha-D-ribose 1-phosphate. uniprot.org This phosphorylation is the first step in a three-enzyme sequence that converts 5-deoxyribose into common metabolic intermediates, dihydroxyacetone phosphate and acetaldehyde (B116499). nih.gov

The phosphorylation of 5-deoxyribose by DrdK is an ATP-dependent process. uniprot.orgresearchgate.net The enzyme utilizes ATP to donate a phosphate group to the sugar. uniprot.org DrdK from Bacillus thuringiensis exhibits a notable substrate specificity. While it efficiently phosphorylates 5-deoxyribose, it also shows activity towards 5-methylthioribose (MTR). uniprot.orgresearchgate.netnih.gov However, it does not act on a range of other sugars, including 5-deoxyribulose, 2-deoxyribose, ribose, fucose, fructose (B13574), fructose 6-phosphate, and glucose, highlighting its specialized role. uniprot.orgresearchgate.net

Table 1: Substrate Specificity of 5-Deoxyribose Kinase (DrdK) from Bacillus thuringiensis

| Substrate | Activity |

|---|---|

| 5-deoxyribose (5-dR) | Active |

| 5-methylthioribose (MTR) | Active |

| 5-deoxyribulose (5-dRu) | Undetectable |

| 2-deoxyribose | Undetectable |

| Ribose | Undetectable |

| Fucose | Undetectable |

| Fructose | Undetectable |

| Fructose 6-phosphate | Undetectable |

| Glucose | Undetectable |

Data sourced from references uniprot.orgresearchgate.net.

Formation from Specific Fluorinated Nucleosides

This compound analogs can be formed from the metabolism of certain fluorinated nucleosides. In the biosynthesis of organofluorine compounds in organisms like Streptomyces cattleya, the enzyme purine nucleoside phosphorylase plays a crucial role. wikipedia.orgrsc.orgnih.gov It mediates the phosphorolytic cleavage of 5'-deoxy-5'-fluoroadenosine (5'-FDA). wikipedia.orgwikipedia.org This reaction breaks the N-glycosidic bond to produce adenine and 5-fluoro-5-deoxy-D-ribose 1-phosphate (FDRP), an important intermediate in the pathway leading to the synthesis of fluoroacetate (B1212596) and 4-fluorothreonine. wikipedia.orgrsc.orgnih.govbeilstein-journals.org Similarly, other 5'-halogenated adenosine (B11128) analogs can serve as substrates for phosphorylases, leading to the formation of the corresponding 5-halogenated ribose-1-phosphate (B8699412) derivatives. nih.gov

Table 2: Formation of this compound and Analogs from Nucleoside Precursors

| Precursor Nucleoside | Enzyme | Product |

|---|---|---|

| 5'-Deoxyadenosine (5dAdo) | MTA/5dAdo Phosphorylase (Synpcc7942_0923) | This compound |

| 5'-Deoxyadenosine (5dAdo) | Purine Nucleoside Phosphorylase (PNP) | This compound |

| 5-Deoxyribose (5dR) | 5-Deoxyribose Kinase (DrdK) | 5-Deoxy-alpha-D-ribose 1-phosphate |

| 5'-Deoxy-5'-fluoroadenosine (5'-FDA) | Purine Nucleoside Phosphorylase (PNP) | 5-Fluoro-5-deoxy-D-ribose 1-phosphate |

This table summarizes the enzymatic reactions leading to the formation of this compound and its fluorinated analog.

Thymidine (B127349) Phosphorylase-Mediated Biosynthesis from 5'-Deoxy-5-Fluorouridine

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a pivotal enzyme in the metabolism of pyrimidine (B1678525) nucleosides. researchgate.netbenthamscience.com It catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases and 2-deoxyribose-1-phosphate. nih.govnih.gov This enzymatic activity is also crucial for the activation of fluoropyrimidine prodrugs, such as 5'-deoxy-5-fluorouridine (5'-DFUR). nih.govnih.gov

In this biochemical transformation, thymidine phosphorylase facilitates the cleavage of the glycosidic bond in 5'-DFUR in the presence of inorganic phosphate. hmdb.ca This reaction yields two products: the active anticancer drug 5-fluorouracil (B62378) (5-FU) and the sugar phosphate, this compound. hmdb.ca The conversion of 5'-DFUR is a critical activation step, as 5-FU is the cytotoxic agent that inhibits DNA synthesis in tumor tissues. nih.govhmdb.ca Studies have shown that TP is the primary enzyme responsible for this conversion, accounting for approximately 80% of the transformation of 5'-DFUR into 5-FU. nih.gov The sensitivity of cancer cells to 5'-DFUR is significantly increased in cells with higher TP activity, underscoring the enzyme's central role in this metabolic pathway. nih.govnih.gov

| Substrate(s) | Enzyme | Product(s) |

|---|---|---|

| 5'-Deoxy-5-fluorouridine + Phosphate | Thymidine Phosphorylase (TP) | 5-Fluorouracil + this compound |

Purine Nucleoside Phosphorylase Activity in 5-Fluoro-5-Deoxyribose 1-phosphate Generation

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, where it catalyzes the reversible phosphorolysis of purine nucleosides into the corresponding purine base and ribose 1-phosphate or deoxyribose 1-phosphate. nih.govresearchgate.netmdpi.com This enzyme plays a significant role in the natural biosynthesis of organofluorine compounds in organisms like the bacterium Streptomyces cattleya. nih.govbeilstein-journals.org

In this pathway, PNP acts on the fluorinated nucleoside 5'-deoxy-5'-fluoroadenosine (5'-FDA). nih.govwikipedia.org The enzyme mediates the phosphorolytic cleavage of 5'-FDA, breaking the bond between the adenine base and the ribose sugar moiety. beilstein-journals.orgwikipedia.org This reaction produces 5-fluoro-5-deoxy-D-ribose 1-phosphate (5-FDRP). nih.govwikipedia.org This enzymatic step is essential for the subsequent conversion of 5-FDRP into other fluorinated intermediates, ultimately leading to the production of fluoroacetate and 4-fluorothreonine. nih.govbeilstein-journals.org The generation of 5-fluoro-5-deoxy-D-ribose 1-phosphate is a committed step in the biosynthetic pathway of these unique natural fluorometabolites. beilstein-journals.org

| Substrate(s) | Enzyme | Product(s) |

|---|---|---|

| 5'-Deoxy-5'-fluoroadenosine + Phosphate | Purine Nucleoside Phosphorylase (PNP) | Adenine + 5-Fluoro-5-deoxy-D-ribose 1-phosphate |

Enzymatic Transformations and Metabolic Fates of 5 Deoxyribose 1 Phosphate

Interconversion with 5-Deoxyribose 5-phosphate

A pivotal step in the metabolism of 5-deoxyribose 1-phosphate is its isomerization to 5-deoxyribose 5-phosphate. This reaction is significant as it channels the carbon skeleton of the deoxy-sugar into the pentose (B10789219) phosphate (B84403) pathway, a central hub of carbohydrate metabolism.

Role of Phosphopentomutase (PPM) / Phosphoglucomutase-2 (PGM2) in Isomerization

The reversible isomerization of this compound to 5-deoxyribose 5-phosphate is catalyzed by the enzyme phosphopentomutase (PPM), also known as phosphoglucomutase-2 (PGM2) in mammals. uniprot.orgmdpi.comnih.gov This enzyme facilitates the intramolecular transfer of the phosphate group from the C1 to the C5 position of the deoxyribose sugar. uniprot.orgmdpi.com

In humans, PGM2 has been identified as the primary enzyme responsible for this phosphotransferase activity. nih.gov Studies have shown that PGM2 exhibits a significantly higher catalytic efficiency for both deoxyribose 1-phosphate and ribose 1-phosphate compared to its activity as a phosphoglucomutase. nih.gov The enzyme requires a divalent metal ion, such as magnesium, for its activity. uniprot.org The reaction proceeds via an intermediate, likely a bisphosphate compound. uniprot.orgnih.gov

Significance in Linking Pentose Metabolism to Central Carbon Pathways

The isomerization of this compound to 5-deoxyribose 5-phosphate is a critical link between the salvage of deoxyribonucleosides and central carbon metabolism. nih.govasm.org Once formed, 5-deoxyribose 5-phosphate can be acted upon by other enzymes, such as 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), which cleaves it into glyceraldehyde 3-phosphate and acetaldehyde (B116499). nih.govasm.orgproteopedia.org Glyceraldehyde 3-phosphate is a key intermediate in both glycolysis and gluconeogenesis, thus integrating the carbon from 5-deoxyribose into these central pathways. This metabolic connection allows cells to utilize the pentose moiety of deoxyribonucleosides as a source of carbon and energy. asm.orgnih.gov

The Dihydroxyacetone Phosphate (DHAP) Shunt Pathway

In many bacteria, an alternative pathway for the metabolism of this compound exists, known as the dihydroxyacetone phosphate (DHAP) shunt. nih.govnih.govasm.org This pathway provides a direct route to convert the deoxy-sugar into intermediates of central metabolism.

Sequential Enzymatic Action: Kinase, Isomerase, and Aldolase

The DHAP shunt involves the sequential action of three enzymes: a kinase, an isomerase, and an aldolase. nih.govnih.govbiorxiv.org This enzymatic cascade efficiently channels 5-deoxyribose, a product of 5'-deoxyadenosine (B1664650) breakdown, into mainstream metabolism. nih.gov The genes encoding these three enzymes are often found clustered together in bacterial genomes. nih.govnih.gov

Isomerization to 5-Deoxyribulose 1-phosphate by this compound Isomerase (DrdI)

Following the initial phosphorylation of 5-deoxyribose to this compound, the next step is an isomerization reaction catalyzed by this compound isomerase (DrdI). ebi.ac.ukuniprot.orguniprot.orgunipd.it This enzyme converts 5-deoxy-alpha-D-ribose 1-phosphate into 5-deoxy-D-ribulose 1-phosphate. uniprot.orguniprot.org The DrdI enzyme is specific for this substrate and plays a crucial role in the salvage pathway. nih.gov Deletion of the gene encoding this isomerase leads to a decrease in the intracellular pool of 5-deoxyribulose 1-phosphate. nih.govnih.gov

Aldol (B89426) Cleavage of 5-Deoxyribulose 1-phosphate to Dihydroxyacetone Phosphate (DHAP) and Acetaldehyde by 5-Deoxy-D-Ribulose 1-phosphate Aldolase (DrdA)

The final step of the DHAP shunt is the aldol cleavage of 5-deoxy-D-ribulose 1-phosphate. This reaction is catalyzed by the enzyme 5-deoxy-D-ribulose 1-phosphate aldolase (DrdA). nih.govuniprot.orgresearchgate.net DrdA cleaves its substrate to produce two key metabolic intermediates: dihydroxyacetone phosphate (DHAP) and acetaldehyde. nih.govnih.govuniprot.org DHAP can directly enter glycolysis, while acetaldehyde can be further metabolized. The DrdA from Bacillus thuringiensis is a manganese-dependent class II aldolase. nih.gov The catalytic rate (kcat) for the cleavage of 5-deoxy-D-ribulose 1-phosphate by this enzyme has been measured at 6.3 sec⁻¹. uniprot.org

Enzymatic Reactions Summary

| Enzyme | Substrate | Product(s) | Pathway |

|---|---|---|---|

| Phosphopentomutase (PPM) / Phosphoglucomutase-2 (PGM2) | This compound | 5-Deoxyribose 5-phosphate | Interconversion |

| This compound Isomerase (DrdI) | This compound | 5-Deoxyribulose 1-phosphate | DHAP Shunt |

| 5-Deoxy-D-Ribulose 1-phosphate Aldolase (DrdA) | 5-Deoxyribulose 1-phosphate | Dihydroxyacetone Phosphate (DHAP) and Acetaldehyde | DHAP Shunt |

Analogies to L-Fucose and L-Rhamnose Catabolism

The metabolic pathway of this compound shares notable similarities with the catabolism of L-fucose and L-rhamnose, particularly in bacteria like E. coli. karger.com These pathways all involve a sequence of enzymatic reactions including an isomerase, a kinase, and an aldolase. karger.com In the case of L-fucose and L-rhamnose, these sugars are converted to their respective 1-phosphate derivatives, which are then cleaved by an aldolase to yield dihydroxyacetone phosphate (DHAP) and lactaldehyde. karger.comnih.gov This process is analogous to the "DHAP shunt" pathway for this compound, where it is first isomerized and then cleaved by an aldolase to produce DHAP and acetaldehyde. karger.comresearchgate.net The enzymes responsible for L-fucose and L-rhamnose metabolism are typically encoded in operons that are induced by the presence of these sugars. nih.govnih.gov

Alternative Metabolic Fates

Dephosphorylation and Excretion of 5-Deoxyribose

Under certain conditions, this compound can be dephosphorylated to 5-deoxyribose, which is then excreted from the cell. karger.com This has been observed in the cyanobacterium Synechococcus elongatus, where 5-deoxyadenosine (a precursor to this compound) salvage can lead to the excretion of 5-deoxyribose. karger.combiorxiv.orgbiorxiv.org This dephosphorylation is thought to be carried out by a promiscuous phosphatase. karger.com The excretion of 5-deoxyribose may serve as a detoxification mechanism, as the accumulation of its precursor, 5'-deoxyadenosine, can be toxic. nih.gov In rats, it has been shown that this compound is dephosphorylated and subsequently reduced to 5-deoxyribitol (B225809) before being excreted. nih.gov

Conversion to 5'-Deoxyinosine via Purine (B94841) Nucleoside Phosphorylase

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides. reactome.orgmedchemexpress.comkoreascience.kr This enzyme can utilize this compound and a purine base, such as hypoxanthine (B114508), to synthesize the corresponding 5'-deoxynucleoside. researchgate.net Specifically, the reaction between this compound and hypoxanthine yields 5'-deoxyinosine. researchgate.net While PNP's primary role is in the catabolism of nucleosides to generate ribose 1-phosphate or deoxyribose 1-phosphate, the reverse reaction allows for the synthesis of nucleosides when the concentrations of the substrates are favorable. reactome.orgkoreascience.kr

Specialized Pathway in Methanogens Leading to 6-Deoxy-5-Keto-Fructose 1-phosphate

In some methanogenic archaea, such as Methanocaldococcus jannaschii, a unique metabolic fate for this compound has been proposed. nih.gov It is suggested that enzymes analogous to those in the methionine salvage pathway metabolize 5'-deoxyadenosine to 5-deoxyribulose 1-phosphate. nih.gov This intermediate is then believed to be converted into 6-deoxy-5-keto-fructose 1-phosphate, a precursor for aromatic amino acid biosynthesis in these organisms. nih.govnih.gov This pathway represents a significant deviation from the more common aldol cleavage pathway and highlights the metabolic diversity found in archaea. nih.gov

Role in Mitochondrial Base Excision Repair

5'-Deoxyribose Phosphate Lyase Activity of Human DNA Polymerase Gamma

Human DNA polymerase gamma (pol γ) is the sole DNA polymerase found in mitochondria and is essential for mitochondrial DNA (mtDNA) replication and repair. pnas.orgpnas.orgresearchgate.net Beyond its polymerase activity, pol γ possesses an intrinsic 5'-deoxyribose phosphate (dRP) lyase activity, which is crucial for the base excision repair (BER) pathway in mitochondria. pnas.orgpnas.orgnih.gov The BER pathway corrects DNA damage from factors like reactive oxygen species. pnas.org After a damaged base is removed and the DNA backbone is incised, a 5'-dRP residue remains. semanticscholar.org The dRP lyase activity of pol γ catalyzes the removal of this dRP moiety, a necessary step to create a ligatable site for DNA ligase to complete the repair process. pnas.orgresearchgate.netnih.gov This lyase activity is intrinsic to the catalytic subunit of pol γ and functions through a β-elimination reaction mechanism, likely involving a Schiff base intermediate. pnas.orgnih.govsemanticscholar.org This activity does not require divalent metal ions. pnas.orgnih.gov

Enzymology of 5 Deoxyribose 1 Phosphate Metabolism

Biochemical Characterization of Key Enzymes

The sequential action of DrdK, DrdI, and DrdA converts 5-deoxyribose into central metabolic intermediates. The process begins with the phosphorylation of 5-deoxyribose by DrdK to form 5-deoxyribose 1-phosphate. This is followed by the isomerization of this compound to 5-deoxyribulose 1-phosphate by DrdI. Finally, DrdA catalyzes the aldol (B89426) cleavage of 5-deoxyribulose 1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and acetaldehyde (B116499). nih.gov

DrdK (5-Deoxyribose Kinase): DrdK initiates the salvage pathway by catalyzing the ATP-dependent phosphorylation of 5-deoxyribose at the C1 position. nih.gov The enzyme exhibits specificity for 5-deoxyribose and also accepts 5-methylthioribose as a substrate, reflecting a degree of substrate promiscuity. researchgate.net This is consistent with its sequence similarity to 5-methylthioribose kinases. nih.gov The catalytic mechanism involves the transfer of the gamma-phosphate group from ATP to the anomeric hydroxyl group of the 5-deoxyribose sugar.

DrdI (this compound Isomerase): DrdI is responsible for the isomerization of the aldose, 5-deoxy-alpha-D-ribose 1-phosphate, into the ketose, 5-deoxy-D-ribulose 1-phosphate. nih.govebi.ac.uk As a member of the ribose-5-phosphate (B1218738) isomerase B (RpiB) family, its mechanism is proposed to proceed via a concerted acid-base catalysis, similar to that of other aldose-ketose isomerases. This mechanism likely involves the formation of a high-energy cis-enediolate intermediate, facilitated by key acidic and basic residues within the active site that shuttle protons between the C1 and C2 carbons of the sugar phosphate. ebi.ac.uknih.gov

DrdA (5-Deoxyribulose 1-phosphate Aldolase): The B. thuringiensis DrdA is a Class II, manganese-dependent aldolase (B8822740) that catalyzes the final step in the pathway: the reversible cleavage of 5-deoxyribulose 1-phosphate into acetaldehyde and DHAP. nih.govresearchgate.net Unlike Class I aldolases, which form a Schiff base intermediate with the substrate, Class II aldolases utilize a divalent metal cofactor as a Lewis acid. ebi.ac.uk In DrdA, the Mn²⁺ ion in the active site coordinates the substrate, polarizing the carbonyl group and stabilizing the negative charge of the enediolate intermediate that forms upon C-C bond cleavage. researchgate.net

For comparison, the well-studied 2-deoxyribose-5-phosphate aldolase (DERA or DeoC) from Escherichia coli is a Class I aldolase. It catalyzes the cleavage of 2-deoxyribose-5-phosphate via a different mechanism that involves the formation of a covalent Schiff base intermediate between a conserved active site lysine (B10760008) residue (Lys167) and the substrate's carbonyl group. wikipedia.orgyoutube.com A second lysine (Lys201) is crucial for increasing the acidity of Lys167, facilitating the reaction. wikipedia.org

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions, is a known feature in salvage pathways. This allows organisms to process a variety of structurally related molecules using a limited set of enzymes. biorxiv.orgnih.gov

The enzymes of the 5-deoxyribose salvage pathway exhibit such promiscuity. As noted, the kinase DrdK can phosphorylate both 5-deoxyribose and 5-methylthioribose, linking this pathway to methionine salvage. researchgate.net While specific promiscuity studies on B. thuringiensis DrdI and DrdA are limited, other enzymes involved in 5'-deoxyadenosine (B1664650) salvage pathways are known to act on multiple substrates. biorxiv.orgnih.gov

The Class I aldolase, DERA from E. coli, is exceptionally promiscuous. It accepts a wide array of aldehydes in place of its natural acceptor, D-glyceraldehyde 3-phosphate. Furthermore, it can utilize other small aldehydes, such as propanal, and even ketones like acetone (B3395972) and dihydroxyacetone, as the donor substrate instead of acetaldehyde. wikipedia.orgnih.govrsc.org This broad substrate tolerance has made DERA a valuable biocatalyst in organic synthesis for forming stereospecific carbon-carbon bonds. wikipedia.orgresearchgate.net

Enzyme Kinetics and Reaction Equilibria

The efficiency of the enzymes in the 5-deoxyribose salvage pathway can be described by their kinetic parameters. For the enzymes from B. thuringiensis, detailed kinetic analyses have been performed.

DrdK demonstrates comparable efficiency for its two primary substrates. The specificity constants (kcat/Km) are 1.6 × 10⁴ M⁻¹s⁻¹ for 5-deoxyribose and 1.2 × 10⁴ M⁻¹s⁻¹ for 5-methylthioribose. nih.gov Kinetic data for DrdI and the Class II DrdA are less defined, but analyses of homologous Class II aldolases show Kₘ values for their respective substrates typically in the micromolar range. researchgate.netnih.gov

In contrast, the kinetics of the Class I DERA from E. coli and other bacteria are well-documented. The equilibrium of the DERA-catalyzed aldol reaction strongly favors the synthesis of 2-deoxyribose-5-phosphate, with a reported equilibrium constant (Keq) of approximately 5000 M⁻¹ for the reaction catalyzed by the Lactobacillus plantarum enzyme. nih.gov This thermodynamic favorability helps drive the reaction toward C-C bond formation.

| Enzyme | Organism | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| DrdK | B. thuringiensis | 5-Deoxyribose | 130 | 2.1 | 1.6 x 10⁴ |

| DrdK | B. thuringiensis | 5-Methylthioribose | 140 | 1.7 | 1.2 x 10⁴ |

| DERA | E. coli | 2-Deoxyribose-5-Phosphate | 40 | 25 | 6.3 x 10⁵ |

| DERA | E. coli | D-Glyceraldehyde-3-Phosphate | 230 | - | - |

| DERA | E. coli | Acetaldehyde | 670 | - | - |

Note: Kinetic parameters can vary based on assay conditions. Data for DERA represents the retro-aldol cleavage reaction.

Structural Biology of Enzymes Involved in this compound Transformations

X-ray crystallography has provided high-resolution three-dimensional structures of the aldolases involved in deoxyribose phosphate metabolism, offering detailed insights into their catalytic mechanisms.

The crystal structure of the Class II aldolase DrdA from B. thuringiensis has been solved. researchgate.net The structure confirms its classification and reveals the architecture of its unique manganese-dependent active site. This structural information is crucial for understanding its distinct substrate preference and catalytic mechanism compared to the more common Class I aldolases. researchgate.net

Numerous crystal structures of the Class I DERA from E. coli have been determined at very high resolution, both in its unliganded form and in complex with its substrate. nih.gov These structures reveal that DERA adopts a TIM (α/β)₈-barrel fold, a common structural motif for Class I aldolases. The detailed atomic views provided by these structures have been instrumental in identifying key active site residues and explaining the enzyme's catalytic mechanism and broad substrate promiscuity. nih.gov

DrdA (B. thuringiensis): The enzyme functions as a tetramer. Its active site is defined by the presence of a catalytic manganese ion (Mn²⁺). This ion is coordinated by the side chains of three conserved histidine residues. Upon substrate binding, a glutamate (B1630785) residue that also coordinates the metal ion is displaced, allowing the substrate to bind and be activated for aldol cleavage. researchgate.net

DERA (E. coli): This Class I aldolase exists in solution as a dimer or tetramer, with the oligomeric state primarily contributing to its thermal stability rather than being essential for catalytic activity. researchgate.net The active site is located within the TIM barrel structure. Key features include the catalytic lysine residue, Lys167 , which forms the essential Schiff base intermediate. A nearby residue, Lys201 , plays a critical role by perturbing the pKa of Lys167, making it a more effective nucleophile and facilitating the initial step of the catalytic cycle. wikipedia.org The phosphate-binding site, which includes residues like Ser238, provides specificity for the phosphorylated substrate. nih.gov

Regulation of Enzyme Expression and Activity in this compound Pathways

The metabolic pathways involving this compound are meticulously regulated to ensure that the catabolism of deoxyribonucleosides is coordinated with the cell's metabolic needs. This regulation occurs primarily at the level of gene expression, with additional layers of control possible through the modulation of enzyme activity. In prokaryotes such as Escherichia coli, the enzymes responsible for this metabolism are encoded by the deo operon, which is subject to a sophisticated system of negative and positive control.

Transcriptional Regulation: The deo Operon

The synthesis of the key enzymes in deoxyribonucleoside catabolism, including deoxyribose-phosphate aldolase (coded by deoC), is controlled by the deo operon. nih.gov This operon is regulated by a "double negative control" mechanism involving two specific repressor proteins: the DeoR repressor and the CytR repressor. nih.gov

DeoR Repressor: The DeoR protein, encoded by the deoR gene, serves as the primary repressor for the deo operon. uniprot.orgunam.mx It binds to operator regions within the operon's promoters, thereby blocking transcription of the downstream structural genes (deoCABD). uniprot.orgnih.gov The repressive action of DeoR is specifically reversed by the inducer molecule, deoxyribose-5-phosphate. nih.govuniprot.org When the intracellular concentration of deoxyribose-5-phosphate rises, it binds to the DeoR repressor, causing a conformational change that prevents the repressor from binding to the DNA operator sites. This allows transcription of the operon to proceed. The deoR-encoded repressor controls transcription from both of the operon's promoter-operator sites, PO1 and PO2. nih.gov

CytR Repressor: The second layer of negative control is provided by the CytR repressor, which is involved in the regulation of several genes and operons related to nucleoside uptake and catabolism. nih.govunam.mx Unlike DeoR, the CytR repressor regulates the deo operon expression by acting only through the deo promoter-operator site PO2. nih.gov The repression by CytR is reversed by its inducer, cytidine, in the presence of the cAMP-CRP complex. nih.gov

The intricate interplay between these repressors and the activator complex allows the cell to finely tune the expression of deo enzymes in response to the availability of deoxyribonucleosides and the cell's energy status.

Table 1: Key Transcriptional Regulators of the deo Operon in E. coli

| Regulator | Gene | Type of Regulation | Target Site(s) | Inducer/Effector |

| DeoR | deoR | Negative (Repressor) | PO1 and PO2 | Deoxyribose-5-phosphate |

| CytR | cytR | Negative (Repressor) | PO2 | Cytidine (+ cAMP-CRP) |

| cAMP-CRP | crp | Positive (Activator) | Promoter regions | Cyclic AMP (cAMP) |

Allosteric Regulation of Enzyme Activity

Beyond transcriptional control, which regulates the amount of enzyme synthesized, metabolic pathways are often fine-tuned by the direct modulation of enzyme activity. fiveable.me Allosteric regulation is a primary mechanism for this rapid control, where an effector molecule binds to a site on the enzyme other than the active site (an allosteric site). fiveable.mefiveable.me This binding event induces a conformational change in the enzyme, which can either increase (activation) or decrease (inhibition) its catalytic activity. fiveable.me

This form of regulation allows for an immediate response to changes in the concentrations of metabolic intermediates. fiveable.me For instance, in many catabolic pathways, the end-product of the pathway can act as an allosteric inhibitor of an enzyme that functions early in the sequence, a process known as feedback inhibition. youtube.com This prevents the unnecessary production and accumulation of the end-product when it is already abundant. youtube.com While the regulation of the deo operon is well-characterized at the transcriptional level, the potential for allosteric regulation of the individual enzymes provides an additional, more immediate layer of control over the flux of metabolites through the this compound pathway.

Table 2: Research Findings on deo Operon Regulation

| Finding | Organism | Key Enzyme/Regulator Studied | Method | Reference |

| The deo operon is subject to a double negative control by the CytR and DeoR repressors. | Escherichia coli | Thymidine (B127349) Phosphorylase, CytR, DeoR | DNA-directed in vitro protein synthesizing system | nih.gov |

| Deoxyribose-5-phosphate is the inducer that reverses repression by the DeoR repressor. | Escherichia coli | DeoR Repressor | In vitro transcription assays | nih.govuniprot.org |

| The DeoR repressor controls transcription from both PO1 and PO2 promoter-operator sites. | Escherichia coli | DeoR, CytR | Plasmid-based gene expression analysis | nih.gov |

| The CytR repressor regulates deo operon expression only through the PO2 promoter-operator site. | Escherichia coli | CytR Repressor | Deletion analysis and maxicell experiments | nih.gov |

Biological Roles and Physiological Significance of 5 Deoxyribose 1 Phosphate

Detoxification and Salvage of Toxic 5'-Deoxyadenosine (B1664650)

Radical S-adenosylmethionine (SAM) enzymes are ubiquitous and essential for various biochemical reactions. A byproduct of their catalytic cycle is 5'-deoxyadenosine (5'-dAdo), which can become toxic to cells if it accumulates, potentially inhibiting the very enzymes that produce it. nih.gov To prevent this toxicity, cells have developed salvage pathways to metabolize 5'-dAdo. One of the key initial steps in this detoxification process is the conversion of 5'-dAdo to 5-deoxyribose 1-phosphate. nih.gov

This conversion is primarily catalyzed by nucleoside phosphorylases, such as purine (B94841) nucleoside phosphorylase (PNP) or methylthioadenosine phosphorylase (MTAP). nih.govnih.gov These enzymes cleave the glycosidic bond of 5'-deoxyadenosine, releasing the adenine (B156593) base and converting the 5-deoxyribose moiety into this compound. nih.gov This enzymatic reaction is a critical detoxification step, transforming a potentially harmful byproduct into a useful metabolic intermediate. By salvaging the 5-deoxyribose component, the cell not only mitigates the toxicity of 5'-deoxyadenosine but also conserves a carbon source that can be reintegrated into central metabolism. nih.gov

The importance of this pathway is highlighted by the cytotoxic effects observed when analogs of 5'-deoxyadenosine are introduced into cells with high phosphorylase activity. nih.gov For instance, 5'-deoxy-5'-iodo-substituted analogs of adenosine (B11128) are cytotoxic to tumor cells that express high levels of MTAP or PNP, as these enzymes convert them into the corresponding toxic 5-iodoribose 1-phosphate. nih.gov

Integration into Central Carbon Metabolism via DHAP and Acetaldehyde (B116499)

Once formed, this compound is typically isomerized to 5-deoxyribose 5-phosphate. This 5-phosphate derivative is then a substrate for the enzyme deoxyribose-phosphate aldolase (B8822740) (DERA). youtube.com DERA catalyzes the reversible cleavage of 5-deoxyribose 5-phosphate into two key metabolites: dihydroxyacetone phosphate (B84403) (DHAP) and acetaldehyde. nih.govyoutube.com

This aldol (B89426) cleavage is a pivotal step that connects the salvage of a deoxy-sugar directly to central carbon metabolism. The products of the DERA reaction have distinct metabolic fates:

Dihydroxyacetone phosphate (DHAP): As a key intermediate in glycolysis and gluconeogenesis, DHAP can be readily utilized for energy production through the glycolytic pathway or used for the synthesis of glucose. youtube.com

Acetaldehyde: This two-carbon compound can be oxidized to acetyl-CoA, which then enters the citric acid cycle (TCA cycle) for further energy generation. youtube.com

Therefore, the catabolism of this compound via DERA allows the cell to efficiently recycle the carbon skeleton of a potentially toxic byproduct into mainstream energy-generating pathways. youtube.com

Contribution to Nucleotide Homeostasis and Deoxyribonucleotide Synthesis

The salvage of deoxyribonucleosides, which generates this compound, plays a role in maintaining the cellular balance of deoxyribonucleotides (dNTPs), the building blocks of DNA. nih.gov Nucleotide pools are tightly regulated through a combination of de novo synthesis and salvage pathways. nih.gov While the de novo pathway synthesizes nucleotides from simpler precursors, the salvage pathway recycles nucleobases and deoxyribonucleosides from the degradation of nucleic acids. nih.gov

By providing a mechanism to recycle the deoxyribose moiety, the pathway involving this compound can help replenish the dNTP supply, which is crucial for DNA replication and repair. nih.gov The balance between de novo synthesis and salvage pathways is critical for ensuring that dNTPs are available in the correct proportions, as imbalances can lead to increased mutation rates and genome instability. nih.gov

Involvement in Cellular Stress Responses

The enzyme responsible for the downstream metabolism of the isomerized product of this compound, deoxyribose-phosphate aldolase (DERA), has been implicated in the cellular response to stress. In human cells, DERA expression is associated with the response to oxidative and mitochondrial stress. Under conditions of stress where mitochondrial ATP production is compromised, cells can utilize alternative energy sources. The degradation of deoxynucleosides, which proceeds through the formation of this compound and its subsequent catabolism, can serve as a source of energy by feeding into glycolysis and the TCA cycle. This suggests that the pathway involving this compound can help cells to minimize or delay stress-induced damage by providing an alternative route for ATP generation.

Generation of Bioactive Deoxy-Sugars

Beyond its role in central metabolism, this compound can also serve as a precursor for the biosynthesis of specialized bioactive molecules.

Biosynthesis of 7-Deoxysedoheptulose in Cyanobacteria

In the unicellular cyanobacterium Synechococcus elongatus, 5-deoxyribose, derived from this compound, is a substrate for the synthesis of the seven-carbon deoxy-sugar, 7-deoxysedoheptulose (7dSh). This bioactive compound is produced from the toxic byproduct 5'-deoxyadenosine. The pathway involves the cleavage of 5'-deoxyadenosine to release 5-deoxyribose, which is then utilized in a transketolase-catalyzed reaction to generate 7dSh. This represents a remarkable example of how a "waste" product from primary metabolism can be converted into a bioactive secondary metabolite.

Antimetabolite Activity of Derived Compounds

Compounds that are structurally similar to natural metabolites but interfere with metabolic pathways are known as antimetabolites. nih.gov The bioactive deoxy-sugar 7-deoxysedoheptulose, synthesized from a 5-deoxyribose precursor, exhibits antimetabolite properties. It acts as an inhibitor of 3-dehydroquinate (B1236863) synthase, a key enzyme in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi, but is absent in animals. The inhibition of this pathway by 7dSh makes it a natural antimicrobial and herbicidal agent.

Furthermore, fluorinated analogs of this compound, such as 5-fluoro-5-deoxy-D-ribose 1-phosphate, are intermediates in the biosynthesis of organofluorides. wikipedia.org This compound is formed from the phosphorolytic cleavage of 5'-deoxy-5'-fluoroadenosine and is subsequently converted to fluoroacetaldehyde. wikipedia.org These fluorinated compounds can act as antimetabolites, highlighting how modifications to the this compound structure can lead to compounds with potent biological activities.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds

| Enzyme | Reaction | Biological Role |

| Purine Nucleoside Phosphorylase (PNP) | 5'-Deoxyadenosine + Phosphate ⇌ Adenine + this compound | Detoxification of 5'-deoxyadenosine |

| Deoxyribose-phosphate Aldolase (DERA) | 5-Deoxyribose 5-phosphate ⇌ Dihydroxyacetone phosphate + Acetaldehyde | Integration into central carbon metabolism |

| Transketolase | 5-Deoxyribose + Xylulose 5-phosphate ⇌ 7-Deoxysedoheptulose + Glyceraldehyde 3-phosphate | Biosynthesis of bioactive deoxy-sugars |

Table 2: Products of this compound Catabolism and their Metabolic Fates

| Product | Metabolic Fate | Pathway |

| Dihydroxyacetone phosphate (DHAP) | Energy production or glucose synthesis | Glycolysis / Gluconeogenesis |

| Acetaldehyde | Energy production | Conversion to Acetyl-CoA, TCA Cycle |

Comparative Biochemistry and Evolutionary Aspects of 5 Deoxyribose 1 Phosphate Metabolism

Distribution and Conservation of 5-Deoxyribose 1-phosphate Pathways Across Life Domains

The necessity to manage 5dAdo is a universal challenge, as radical SAM enzymes are found in all domains of life nih.govnih.gov. However, the pathways for salvaging its derivative, this compound, show significant variation and are not universally conserved.

Bacteria: A dedicated salvage pathway for 5-deoxyribose has been clearly defined in bacteria. This pathway involves the sequential action of a kinase, an isomerase, and an aldolase (B8822740) to convert 5-deoxyribose into central metabolites, namely dihydroxyacetone phosphate (B84403) (DHAP) and acetaldehyde (B116499) nih.gov. Genomic analyses have revealed that gene clusters encoding these enzymes are widespread across various bacterial phyla, indicating a conserved strategy within this domain nih.gov.

Archaea: The metabolism of this compound in archaea is less clearly defined. It has been proposed that some archaea, such as Methanocaldococcus jannaschii, may process 5dAdo using enzymes that are similar to those of the methionine salvage pathway nih.gov. This suggests a potential route for handling this compound, though the end products and the degree of conservation across the archaeal domain remain to be fully elucidated nih.gov.

Eukarya: In eukaryotes, a complete salvage pathway for recycling this compound back into central carbon metabolism appears to be absent. Studies in rats have shown that this compound is dephosphorylated and the resulting 5-deoxyribose is reduced to 5-deoxyribitol (B225809), which is then excreted nih.gov. This represents a disposal strategy rather than a salvage pathway. However, eukaryotic cells do possess enzymes capable of processing a related compound, 5'-deoxyribose-5-phosphate, in the context of DNA repair. Specifically, human DNA polymerase beta and the catalytic subunit of human DNA polymerase gamma exhibit 5'-deoxyribose phosphate (dRP) lyase activity, which is essential for the base excision repair (BER) pathway nih.govnih.gov. This indicates that while a dedicated salvage pathway for energy recovery may not be conserved, the enzymatic capability to handle deoxyribose phosphates exists in eukaryotes for other vital functions.

| Domain | Status of this compound Salvage Pathway | Key Features | References |

|---|---|---|---|

| Bacteria | Present and widespread | Dedicated three-enzyme pathway recycling the sugar into central metabolism (DHAP and acetaldehyde). | nih.gov |

| Archaea | Proposed, but not fully defined | May utilize enzymes similar to the methionine salvage pathway. The extent and conservation are unclear. | nih.gov |

| Eukarya | Absent (Disposal rather than salvage) | In mammals, it is converted to 5-deoxyribitol and excreted. Enzymes with dRP lyase activity exist for DNA repair. | nih.govnih.govnih.gov |

Genetic Organization of 5-Deoxyribose Metabolism Gene Clusters

In bacteria, the genes for the 5-deoxyribose salvage pathway are typically organized into distinct gene clusters. Analysis of bacterial genomes has revealed widespread, unassigned three-gene clusters that encode the core enzymes of this pathway nih.gov.

A common arrangement of this cluster, as seen in Bacillus thuringiensis, consists of genes encoding:

A putative kinase (DrdK): Responsible for the phosphorylation of 5-deoxyribose to this compound.

An isomerase (DrdI): Catalyzes the conversion of this compound to 5-deoxyribulose 1-phosphate.

A sugar phosphate aldolase (DrdA): Cleaves 5-deoxyribulose 1-phosphate into dihydroxyacetone phosphate (DHAP) and acetaldehyde nih.govbiorxiv.org.

The co-localization of these three genes strongly suggests that they are co-regulated and function together in a single metabolic pathway. These clusters have been identified in at least six different bacterial phyla, underscoring their importance in bacterial metabolism nih.gov.

| Gene | Enzyme Name | Function in the Pathway | References |

|---|---|---|---|

| drdK | 5-deoxyribose disposal kinase | Phosphorylates 5-deoxyribose to form this compound. | nih.gov |

| drdI | 5-deoxyribose disposal isomerase | Isomerizes this compound to 5-deoxyribulose 1-phosphate. | nih.gov |

| drdA | 5-deoxyribose disposal aldolase | Cleaves 5-deoxyribulose 1-phosphate into DHAP and acetaldehyde. | nih.gov |

Phylogenetic Relationships of Key Enzymes (e.g., DrdK, DrdI, DrdA homologs)

Phylogenetic analysis of the key enzymes involved in the dedicated 5-deoxyribose salvage pathway reveals that they are paralogs of enzymes from other established metabolic pathways, yet they form distinct evolutionary clades researchgate.net.

DrdK (Kinase): The 5-deoxyribose kinases from the dedicated drd clusters are related to 5-methylthioribose (MTR) kinases from the methionine salvage pathway. However, phylogenetic trees show that the DrdK sequences form a separate clade, distinct from the canonical MTR kinases researchgate.net.

DrdI (Isomerase): Similarly, the this compound isomerases (DrdI) are homologous to S-methyl-5-thioribose-1-phosphate isomerases involved in methionine salvage. Despite this homology, the DrdI enzymes cluster together in a distinct branch of the phylogenetic tree, separate from their methionine salvage pathway counterparts researchgate.net.

DrdA (Aldolase): The DrdA aldolases are homologs of fuculose 1-phosphate aldolases. Phylogenetic analysis demonstrates that the DrdA sequences from the 5-deoxyribose gene clusters also form a clade that is separate from the canonical fuculose 1-phosphate aldolases researchgate.net.

This clear separation into distinct phylogenetic groups suggests that these enzymes have evolved from ancestral enzymes in related pathways and have undergone neofunctionalization to specialize in the metabolism of 5-deoxyribose and its phosphorylated derivatives.

Evolutionary Divergence and Functional Specialization of Salvage Pathways

The strategies for salvaging 5dAdo and its derivatives exhibit significant evolutionary divergence, leading to functionally specialized pathways. This is evident in the existence of both dedicated and promiscuous enzyme systems.

Dedicated vs. Promiscuous Pathways:

Dedicated Pathway: As observed in organisms like Bacillus thuringiensis, a specific gene cluster encodes the DrdK, DrdI, and DrdA enzymes, which are highly efficient and specific for the 5-deoxyribose salvage pathway nih.govbiorxiv.org. This represents a highly evolved and specialized system.

Promiscuous Pathway: In other organisms that lack this specific gene cluster, the salvage of 5dAdo is proposed to occur through the promiscuous activity of enzymes from the methionine salvage pathway (MSP) nih.gov. For example, MTA nucleosidase or phosphorylase can cleave 5dAdo, and MTR kinase can phosphorylate the resulting 5-deoxyribose biorxiv.org. This reliance on the secondary activities of enzymes from a related pathway represents a less specialized, and likely more ancestral, salvage strategy.

Functional Specialization for Secondary Metabolism: A remarkable example of functional specialization is seen in the unicellular cyanobacterium Synechococcus elongatus. This organism utilizes a novel salvage route for 5dAdo that blurs the boundary between primary and secondary metabolism. In S. elongatus, promiscuous enzymes lead to the formation and subsequent excretion of 5-deoxyribose nih.gov. This 5-deoxyribose then serves as a precursor for the synthesis of 7-deoxysedoheptulose, a bioactive deoxy-sugar that exhibits antimicrobial and herbicidal properties nih.gov.

This unique pathway demonstrates how the challenge of dealing with a toxic byproduct (5dAdo) can drive the evolution of a novel metabolic route that repurposes the "waste" product into a valuable secondary metabolite, providing a competitive advantage to the organism nih.gov.

Analytical and Methodological Approaches for 5 Deoxyribose 1 Phosphate Research

Quantitative Determination of 5-Deoxyribose 1-phosphate

Several methods have been established for the quantitative analysis of this compound, each with its own advantages and limitations. These include traditional enzyme-based assays and modern chromatographic techniques.

A specific method for measuring deoxyribose 1-phosphate, even in the presence of other sugar phosphates like ribose 1-phosphate, has been developed. vanderbilt.edu This assay's specificity is founded on the differential stability of these compounds to heat under varying pH conditions. vanderbilt.edu Notably, this compound is susceptible to hydrolysis when heated at a neutral pH of 7.4, whereas it remains stable at an alkaline pH of 10. vanderbilt.edu

The assay involves a two-step enzymatic conversion that can be monitored either spectrophotometrically or radioenzymatically. The reactions are as follows:

Deoxyribose 1-phosphate + adenine (B156593) ⇌ Deoxyadenosine + inorganic phosphate (B84403) (catalyzed by adenosine (B11128) phosphorylase) vanderbilt.edu

Deoxyadenosine + H₂O → Deoxyinosine + NH₃ (catalyzed by adenosine deaminase) vanderbilt.edu

To differentiate between deoxyribose 1-phosphate and ribose 1-phosphate, a tissue extract is divided into two aliquots. One is heated at pH 10, preserving both sugar phosphates, and the total amount of deoxyinosine and inosine (B1671953) formed is measured. The second aliquot is heated at pH 7.4, which selectively hydrolyzes the deoxyribose 1-phosphate. vanderbilt.edu The amount of inosine formed in this second sample corresponds to the initial quantity of ribose 1-phosphate. The concentration of this compound is then calculated by subtracting the inosine measurement from the combined deoxyinosine and inosine measurement of the first aliquot. vanderbilt.edu This method has been successfully applied to determine the presence of free deoxyribose 1-phosphate in rat tissues and Bacillus cereus. vanderbilt.edu

| Assay Parameter | Description |

| Principle | Differential heat lability of this compound and ribose 1-phosphate at varying pH, coupled with enzymatic conversion and detection. |

| Key Enzymes | Adenosine phosphorylase, Adenosine deaminase. vanderbilt.edu |

| Detection Method | Spectrophotometry (measuring change in absorbance) or Radioenzymatic (using radiolabeled adenine). nih.gov |

| Specificity | High, due to the selective hydrolysis step. vanderbilt.edu |

High Performance Liquid Chromatography (HPLC) offers a robust method for the separation and quantification of this compound. A straightforward procedure has been described for the separation of various pentose (B10789219) phosphates, including deoxyribose-1-phosphate, using a reversed-phase column. nih.gov

In this method, the separation is achieved on a "μ Bondapak/NH2" column. The elution process involves a gradient of different buffers to resolve the sugar phosphates. Following separation, the eluates containing the pentose phosphates are enzymatically hydrolyzed with alkaline phosphatase to release the free pentoses. These are then reacted with 2-cyanoacetamide, and the resulting product is measured spectrophotometrically at 276 nm. nih.gov

| HPLC Parameter | Condition |

| Column | Reversed phase 4 x 300 mm “μ Bondapak/NH2” nih.gov |

| Mobile Phase | Gradient elution with borate (B1201080) and sodium acetate-acetic acid buffers. nih.gov |

| Post-Column Derivatization | Enzymatic hydrolysis with alkaline phosphatase followed by reaction with 2-cyanoacetamide. nih.gov |

| Detection | Spectrophotometric at 276 nm. nih.gov |

Ion chromatography (IC) is a powerful technique for separating charged molecules like phosphate metabolites. When coupled with mass spectrometry (MS), it provides high sensitivity and selectivity for the analysis of these compounds. While not exclusively focused on this compound, methods developed for the comprehensive analysis of phosphate metabolites in biological samples are applicable to its detection. nih.gov

This approach typically involves an anion exchange column to separate the various phosphorylated sugars. A suppressor is used after the analytical separation to reduce the eluent conductivity, making the effluent compatible with direct connection to an electrospray ionization mass spectrometer (ESI-MS). nih.gov This setup allows for the sensitive determination of a wide range of phosphate compounds. nih.gov The linearity of response for numerous phosphorous compounds has been shown to be excellent, with low detection limits. nih.gov

Metabolomics Studies Involving this compound

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool in biological research. This compound is often included in the panels of metabolites analyzed in these studies, providing insights into its role in broader metabolic networks.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant platform for both profiling and targeted quantification of metabolites, including this compound. metwarebio.com The high sensitivity and specificity of LC-MS/MS allow for the detection of low-abundance metabolites in complex biological matrices. metwarebio.com

In a notable metabolomics study, LC-MS was used to analyze serum samples from patients with gastric cancer to identify metabolites associated with sensitivity to neoadjuvant chemotherapy. nih.gov This research successfully identified significant differences in the serum levels of this compound between patients who were responsive and non-responsive to the treatment. nih.gov The analysis was performed using an AB Sciex TripleTOF 5600 system with an Eclipse Plus C18 column, operating in both positive and negative ion modes. nih.gov

Metabolomics studies can be broadly categorized into untargeted and targeted approaches.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a comprehensive overview of the metabolic state. This hypothesis-generating approach is particularly useful for discovering novel biomarkers or identifying metabolic pathways perturbed by a specific condition. nih.gov In the context of this compound, an untargeted approach could reveal previously unknown connections between its metabolism and other metabolic pathways.

Targeted metabolomics , on the other hand, focuses on the precise and accurate quantification of a predefined set of metabolites. nih.gov This hypothesis-driven approach is often used to validate findings from untargeted studies or to investigate specific metabolic pathways in detail. The study on gastric cancer chemosensitivity is an example of a targeted application, where the levels of specific metabolites, including this compound, were quantified and found to be significantly associated with treatment response. nih.gov Logistic regression analysis in this study identified this compound as an independent predictor of chemosensitivity. nih.gov

| Metabolomics Approach | Objective | Application to this compound Research |

| Untargeted | Comprehensive metabolic profiling to identify changes across the metabolome. nih.gov | Discovery of novel metabolic roles and pathways involving this compound. |

| Targeted | Accurate quantification of specific, predefined metabolites. nih.gov | Validation of the role of this compound as a biomarker, as seen in gastric cancer chemosensitivity. nih.gov |

Genetic and Genomic Manipulations

Genetic and genomic manipulations are foundational to understanding the metabolic pathways involving this compound. These techniques allow researchers to establish clear links between specific genes and their functions within a metabolic network.

Gene Deletion and Complementation Studies to Elucidate Pathway Functions

Gene deletion, or knockout, studies are a direct method to probe the function of a specific gene. By inactivating a gene suspected of being involved in the this compound pathway, researchers can observe the resulting metabolic or phenotypic changes in the organism. If the deletion of a gene leads to the inability to metabolize deoxyribose or results in the accumulation of an intermediate metabolite, it provides strong evidence for that gene's role in the pathway.

Complementation is the subsequent step used to confirm the gene's function. In this process, a functional copy of the deleted gene is reintroduced into the mutant organism. If restoring the gene reverses the effects of the deletion (e.g., restores the ability to grow on a deoxyribose-based medium), it confirms that the observed phenotype was a direct result of the specific gene's absence.

For instance, genome-wide mutant fitness assays in various bacteria have successfully identified novel oxidative pathways for the catabolism of 2-deoxy-d-ribose. nih.gov In these large-scale experiments, a collection of mutants, each with a single gene deletion, is grown on a medium where deoxyribose is the sole carbon source. nih.gov By using DNA sequencing to measure the abundance of each mutant over time, scientists can identify which genes are essential for growth on this substrate. nih.gov

Table 1: Illustrative Example of a Gene Deletion and Complementation Study

| Step | Procedure | Expected Observation | Inference |

|---|---|---|---|

| 1. Wild Type Analysis | A wild-type bacterium is grown on a minimal medium with 2-deoxyribose as the sole carbon source. | The bacterium exhibits normal growth. | The wild-type strain possesses a complete, functional pathway for deoxyribose catabolism. |

| 2. Gene Deletion | A specific gene, deoX, suspected to encode a key enzyme in the pathway, is deleted from the bacterium's genome. | The deoX mutant fails to grow or shows significantly impaired growth on the 2-deoxyribose medium. | The deoX gene is essential for the catabolism of deoxyribose. |

| 3. Complementation | A functional copy of the deoX gene is introduced back into the deoX mutant strain via a plasmid. | The complemented strain regains the ability to grow normally on the 2-deoxyribose medium. | The observed growth defect was specifically caused by the absence of the deoX gene, confirming its function in the pathway. |

This systematic approach of deletion and complementation is crucial for functionally annotating genes and piecing together the intricate steps of metabolic pathways like that of this compound.

Isotopic Labeling and Tracing Techniques for Metabolic Flux Analysis

While genetic methods can identify the components of a pathway, isotopic labeling techniques are used to quantify the flow of metabolites through it, a concept known as metabolic flux analysis (MFA). nih.govresearchgate.net MFA is a powerful tool for understanding cellular metabolism quantitatively by measuring the rates at which intracellular metabolites are interconverted. nih.govresearchgate.net

The fundamental principle of MFA involves introducing a substrate labeled with a stable isotope (most commonly ¹³C) into a biological system. arxiv.org For example, cells could be fed [1,2-¹³C₂]glucose. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates and products, including those in pathways related to this compound.

The distribution of these isotopic labels within the metabolites is not random; it is determined by the specific routes and rates of the biochemical reactions. researchgate.net By measuring the mass isotopomer distributions of key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different converging pathways. arxiv.org For example, the labeling pattern in ribose-5-phosphate (B1218738) can reveal the relative flux through the oxidative and non-oxidative branches of the pentose phosphate pathway (PPP). nih.gov This information is then used in computational models to calculate the intracellular reaction rates (fluxes) across the metabolic network. nih.gov

Table 3: Common Isotopic Tracers and Their Application in Metabolic Flux Analysis

| Isotopic Tracer | Typical Application | Information Gained |

|---|---|---|

| [U-¹³C]glucose | General mapping of central carbon metabolism. | Provides comprehensive labeling of glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle intermediates. nih.gov |

| [1,2-¹³C₂]glucose | Differentiating between glycolysis and the oxidative PPP. nih.gov | The fate of the C1 and C2 carbons of glucose allows for precise quantification of the flux entering the PPP versus glycolysis. mit.edu |

| [1-¹³C]glucose | Quantifying PPP activity. | The release of ¹³CO₂ from the C1 position is a direct measure of the oxidative PPP flux. nih.gov |

| [¹³C₅, ¹⁵N₂]glutamine | Tracing glutamine metabolism and its entry into the TCA cycle (anaplerosis). mit.edu | Elucidates the role of glutamine as a carbon and nitrogen source for biosynthesis. |

By applying these isotopic tracing techniques, scientists can build a dynamic picture of how cells process this compound, how its metabolism is integrated with central cellular pathways, and how these fluxes change in response to different genetic or environmental conditions.

Applications in Biotechnology and Research

Enzyme Engineering for Modified Substrate Tolerance or Specificity (e.g., DERA)

Deoxyribose-5-phosphate aldolase (B8822740) (DERA) is a versatile enzyme in biotechnology, primarily due to its ability to catalyze the reversible aldol (B89426) reaction between acetaldehyde (B116499) and glyceraldehyde-3-phosphate to form 5-deoxyribose 1-phosphate. nih.govmonash.edu Its capacity to form carbon-carbon bonds with high stereoselectivity makes it a valuable tool for organic synthesis. nih.gov However, the practical application of wild-type DERA can be limited by its low tolerance to high concentrations of aldehyde substrates, which can lead to enzyme inactivation. researchgate.net To overcome these limitations, significant research has been dedicated to engineering the DERA enzyme for improved stability, substrate tolerance, and specificity.

Various protein engineering strategies, including structure-based design, directed evolution, and machine learning-guided approaches, have been employed to enhance the properties of DERA. nih.gov One area of focus has been improving the enzyme's resistance to acetaldehyde. For instance, a C49M mutation in DERA from Pectobacterium atrosepticum (PaDERA) has been shown to significantly improve its tolerance to acetaldehyde. researchgate.net Other studies have identified that hydrophobic clusters near the active site are crucial for chloroacetaldehyde (B151913) resistance, and mutating residues in these regions can lead to variants with significantly improved performance under industrial conditions.

Beyond improving tolerance, enzyme engineering has also been used to alter the substrate specificity of DERA. This allows for the synthesis of a wider range of compounds beyond its natural product. For example, researchers have successfully engineered E. coli DERA (EcDERA) to favor smaller, non-phosphorylated aldehyde donor substrates like acetaldehyde and even formaldehyde, while reducing its activity towards its natural substrate. arxiv.orghmdb.ca This was achieved through mutations in and around the active site, guided by the enzyme's 3D structure. arxiv.org Such engineered variants are highly valuable for producing novel compounds and fine chemicals. nih.gov

| Enzyme Origin | Mutation(s) | Modified Property | Significance |

|---|---|---|---|

| Pectobacterium atrosepticum | C49M | Increased acetaldehyde tolerance | Enhanced stability in industrial synthesis processes. researchgate.net |

| Escherichia coli | Mutations in the active site vicinity | Improved preference for acetaldehyde and formaldehyde; reduced activity on natural substrate | Expands the synthetic utility of DERA for producing non-natural compounds. arxiv.orghmdb.ca |

| Bacillus halodurans | Phe160Tyr or Phe160Tyr/Met173Ile | Higher activity in the production of 1,3-butanediol (B41344) (1,3-BDO) | Increased production of a valuable chemical from glucose. fishersci.com |

Synthetic Biology for Production of Specific Metabolites or Compounds

In the field of synthetic biology, this compound serves as a key intermediate in engineered metabolic pathways for the production of valuable chemicals. By combining enzymes from different organisms, scientists can construct artificial biosynthetic routes in microbial hosts to convert simple starting materials, like fructose (B13574) or glucose, into more complex and valuable products. hmdb.ca

One notable example is the production of this compound itself from fructose. An artificial biosynthetic pathway was constructed using six thermophilic enzymes from Thermus thermophilus expressed in recombinant E. coli strains. This enzymatic cascade successfully converted fructose into this compound with a high molar yield. hmdb.ca Such in vitro synthetic biosystems offer advantages over traditional microbial fermentation, including higher product yields, faster reaction rates, and easier product separation.

Engineered pathways involving this compound are not limited to its own synthesis. DERA, the enzyme that produces this compound, has been incorporated into multi-enzyme cascades to produce a range of compounds, from commodity chemicals to high-value pharmaceuticals. nih.gov For instance, a DERA-based pathway has been engineered in E. coli to produce 1,3-butanediol (1,3-BDO) from glucose. This pathway involved three heterologous enzymes, with DERA catalyzing the aldol addition of two acetaldehyde molecules. fishersci.com

Furthermore, the promiscuous nature of DERA allows it to be used in the synthesis of various other molecules, including deoxysugars, pyrimidine (B1678525) nucleosides, and intermediates for pharmaceuticals like statins. researchgate.net Synthetic biology approaches enable the optimization of these pathways by fine-tuning enzyme expression levels and redirecting metabolic flux to maximize the production of the desired compound. fishersci.com

| Starting Material | Key Enzymes/Pathway | Product | Significance |

|---|---|---|---|

| Fructose | Artificial pathway with six thermophilic enzymes | This compound | Demonstrates the potential of in vitro synthetic biosystems for producing sugar phosphates. hmdb.ca |

| Glucose | Engineered pathway in E. coli with pyruvate (B1213749) decarboxylase, DERA, and aldo-keto reductase | 1,3-butanediol (1,3-BDO) | Production of a valuable chemical from a renewable resource. fishersci.com |

| Acetaldehyde and Chloroacetaldehyde | DERA-catalyzed sequential aldol reaction | Statin side chain precursors | A biocatalytic route for the synthesis of important pharmaceutical intermediates. nih.gov |

Utilization as a Biochemical Probe to Investigate Metabolic Pathways

While this compound itself is not typically described as a biochemical probe, its role and the enzymes that metabolize it are often the subjects of investigation using biochemical probing techniques. The study of its metabolism provides insights into various cellular processes.

Isotopically labeled analogs of this compound can be used in metabolic flux analysis (MFA) to trace the flow of carbon atoms through metabolic networks. By introducing a labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites, researchers can quantify the rates of intracellular reactions and elucidate the contributions of different pathways to cellular metabolism. This technique is invaluable for understanding how metabolic pathways are regulated under different conditions.

Furthermore, synthetic analogs of this compound can be designed as probes to study the kinetics and mechanism of enzymes involved in its metabolism. For example, 5-iodoribose 1-phosphate, an analog of ribose 1-phosphate, has been synthesized and used to study the kinetics of enzymes in purine (B94841), pyrimidine, and sugar phosphate (B84403) metabolism. nih.gov This analog was found to inhibit several enzymes, providing valuable information about their active sites and mechanisms of action. nih.gov Similar approaches could be applied with analogs of this compound to probe the enzymes that interact with it.

The enzymatic reactions involving this compound can also be utilized in coupled enzyme assays to measure the activity of other enzymes. For instance, the DERA-catalyzed decomposition of this compound into glyceraldehyde-3-phosphate and acetaldehyde can be coupled to other enzymatic reactions that produce a measurable signal, such as a change in absorbance, allowing for the quantification of DERA activity or the activity of an enzyme that produces its substrate. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary methods for detecting and quantifying 5-deoxyribose 1-phosphate (dR1P) in biological samples?

- Methodological Answer : dR1P can be quantified using enzymatic assays coupled with phosphatase activity. For example, nonspecific phosphatases (e.g., CaIMP in chickpea) hydrolyze dR1P, and the released phosphate is measured via colorimetric assays (e.g., molybdate-based). Alternatively, coupled reactions with kinases (e.g., MtnK/DrdK) or isomerases (e.g., MtnA/DrdI) can be used to track substrate conversion spectrophotometrically . Liquid chromatography-mass spectrometry (LC-MS) is also employed for direct quantification, especially when isotopic labeling (e.g., ¹³C or ¹⁴C) is used to trace metabolic flux .

Q. What is the role of dR1P in nucleotide salvage pathways?

- Methodological Answer : dR1P is a byproduct of radical SAM enzyme activity, generated during the cleavage of 5'-deoxyadenosine (dAdo) by phosphorylases. It is metabolized via a salvage pathway involving isomerases (e.g., MtnA/DrdI converting dR1P to 5-deoxyribulose 1-phosphate) and aldolases (e.g., DrdA cleaving dRu1P into dihydroxyacetone phosphate (DHAP) and acetaldehyde). This pathway prevents toxic dAdo accumulation and recycles carbon into central metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed dR1P metabolic pathways across species?

- Methodological Answer : Comparative genomic and enzymological studies are critical. For instance, E. coli uses a kinase-isomerase-aldolase triad (DrdK, DrdI, DrdA) to process dR1P, while Methanocaldococcus jannaschii employs enzymes analogous to methionine salvage pathways. To validate these differences:

Gene knockout studies : Disrupt candidate genes (e.g., drdA in E. coli) and assess growth defects under dAdo stress .

Enzyme activity assays : Purify homologs (e.g., MtnB dehydratase) and test substrate specificity using LC-MS or radiolabeled tracers .

Phylogenetic analysis : Identify conserved gene clusters in prokaryotic genomes to infer evolutionary divergence .

Q. What experimental designs are recommended to track dR1P dynamics in vivo?

- Methodological Answer :

- Isotopic labeling : Feed cells with ¹³C-labeled dAdo and use LC-MS to trace dR1P incorporation into downstream metabolites like DHAP .

- Genetic reporters : Engineer strains with fluorescent biosensors (e.g., riboswitches) responsive to dR1P levels.

- Time-course sampling : Collect intracellular metabolites at intervals post-dAdo exposure and quantify dR1P via enzymatic assays or LC-MS .

Q. How can researchers characterize the kinetic properties of enzymes involved in dR1P metabolism?

- Methodological Answer :

- Substrate saturation curves : Measure enzyme activity (e.g., DrdK kinase) at varying dR1P concentrations to determine Kₘ and Vₘₐₓ .

- Inhibitor studies : Test lithium ions (Li⁺), known to inhibit phosphatases like CaIMP, to assess competitive/noncompetitive inhibition mechanisms .

- Pre-steady-state kinetics : Use stopped-flow spectrometry to analyze rapid reaction steps (e.g., isomerization by MtnA/DrdI) .

Q. What strategies validate the specificity of dR1P-targeting enzymes in complex cellular environments?

- Methodological Answer :

- Cross-substrate assays : Test enzymes against structural analogs (e.g., ribose-1-phosphate, 5-fluoro-5-deoxyribose-1-phosphate) to rule off-target activity .

- Proteomic profiling : Use affinity-tagged enzymes (e.g., His-tagged DrdA) to pull down interacting metabolites and identify substrates via LC-MS .

- Crystallography : Resolve enzyme-substrate co-structures (e.g., DrdA with dRu1P) to confirm binding specificity .

Methodological Best Practices

- Cross-validation : Combine enzymatic assays (e.g., phosphatase activity) with synthetic standards (e.g., chemically synthesized dR1P analogs) to ensure analytical accuracy .

- Data reproducibility : Replicate experiments across biological triplicates and include negative controls (e.g., heat-inactivated enzymes) to minimize artifact-driven conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.